![molecular formula C11H7BrF6O B13667836 1-[3,5-Bis(trifluoromethyl)phenyl]-2-bromopropan-1-one](/img/structure/B13667836.png)
1-[3,5-Bis(trifluoromethyl)phenyl]-2-bromopropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3,5-Bis(trifluoromethyl)phenyl]-2-bromopropan-1-one is an organic compound characterized by the presence of trifluoromethyl groups and a bromopropanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3,5-Bis(trifluoromethyl)phenyl]-2-bromopropan-1-one typically involves the bromination of 1-[3,5-Bis(trifluoromethyl)phenyl]propan-1-one. This reaction can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific solvents, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[3,5-Bis(trifluoromethyl)phenyl]-2-bromopropan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to form the corresponding alcohol.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Reduction: Formation of 1-[3,5-Bis(trifluoromethyl)phenyl]propan-1-ol.
Oxidation: Formation of 1-[3,5-Bis(trifluoromethyl)phenyl]propanoic acid.
Applications De Recherche Scientifique
1-[3,5-Bis(trifluoromethyl)phenyl]-2-bromopropan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals with trifluoromethyl groups.
Industry: Utilized in the development of materials with specific properties, such as increased stability or reactivity.
Mécanisme D'action
The mechanism of action of 1-[3,5-Bis(trifluoromethyl)phenyl]-2-bromopropan-1-one involves its interaction with molecular targets through its bromine and trifluoromethyl groups. These interactions can lead to various biochemical effects, depending on the specific application. The trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability, while the bromine atom can participate in electrophilic reactions.
Comparaison Avec Des Composés Similaires
- 1-[3,5-Bis(trifluoromethyl)phenyl]ethanol
- 1-[3,5-Bis(trifluoromethyl)phenyl]propan-1-one
- 3,5-Bis(trifluoromethyl)benzylamine
Comparison: 1-[3,5-Bis(trifluoromethyl)phenyl]-2-bromopropan-1-one is unique due to the presence of both bromine and trifluoromethyl groups, which confer distinct reactivity and stability compared to its analogs. The bromine atom allows for specific substitution reactions, while the trifluoromethyl groups enhance the compound’s overall stability and lipophilicity.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C11H7BrF6O |
|---|---|
Poids moléculaire |
349.07 g/mol |
Nom IUPAC |
1-[3,5-bis(trifluoromethyl)phenyl]-2-bromopropan-1-one |
InChI |
InChI=1S/C11H7BrF6O/c1-5(12)9(19)6-2-7(10(13,14)15)4-8(3-6)11(16,17)18/h2-5H,1H3 |
Clé InChI |
SOVNNTVCMDQPII-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



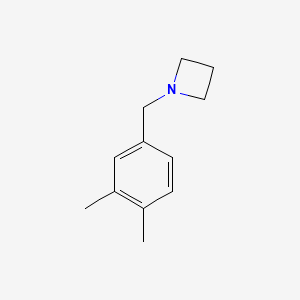
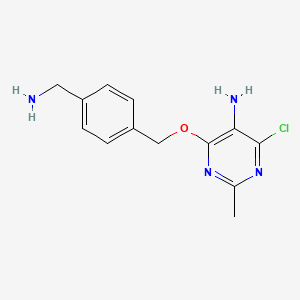
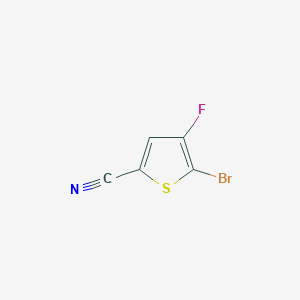
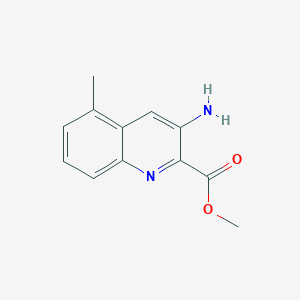

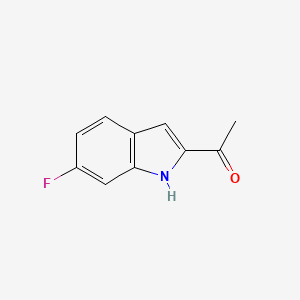

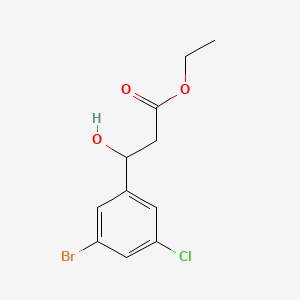
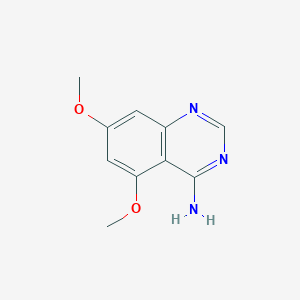

![Methyl 7-Fluorobenzo[c]isoxazole-3-carboxylate](/img/structure/B13667828.png)
![7-Bromo-2-chloro-5-(triisopropylsilyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13667835.png)
![[5-(Pyridin-2-yl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13667842.png)
